Sulfamonomethoxinnatrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfamonomethoxine (sodium) is a long-acting sulfonamide antibiotic. It is effective against a wide range of bacteria, including Streptococcus species, Staphylococcus species, Escherichia coli, Shigella species, and some strains of Proteus species. It is also active against Neisseria gonorrhoeae, Neisseria meningitides, Chlamydia species, Toxoplasma gondii, and Plasmodium . Sulfamonomethoxine (sodium) is rapidly absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier . It is known for its relatively low toxicity and is commonly used in veterinary medicine .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Sulfamonomethoxine sodium functions primarily as a competitive inhibitor of dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. By blocking this pathway, SMM inhibits bacterial growth and replication. It is particularly effective against:

- Gram-positive bacteria : Streptococcus spp., Staphylococcus spp.

- Gram-negative bacteria : Escherichia coli, Shigella spp., and some strains of Proteus spp.

- Protozoa : Toxoplasma gondii and Eperythrozoon spp. .

Therapeutic Applications

Sulfamonomethoxine sodium has been utilized for treating various diseases in livestock, including:

- Swine Diseases : Effective against swine eperythrozoonosis, streptococcicosis, and toxoplasmosis. It is often mixed with feed or water for administration .

- Cattle and Sheep : Used to treat infections such as colibacillosis and paratyphoid fever. Dosage typically involves mixing with feed or water based on veterinary advice .

- Poultry : Enhances growth rates and feed conversion efficiency when used in laying hens .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic properties of sulfamonomethoxine sodium in various animal models. For instance:

- In Holstein cows, both intravenous and oral administrations were studied to assess absorption rates and bioavailability. Results indicated that SMM had a peak plasma concentration (T_max) reached faster than some other sulfonamides, demonstrating effective absorption even via oral routes .

- In Shiba goats, SMM exhibited slow absorption characteristics after oral administration, with a longer mean absorption time compared to other drugs like diclofenac, indicating its unique pharmacokinetic profile .

Formulation Innovations

Recent advancements in the formulation of sulfamonomethoxine sodium injections have focused on improving stability and efficacy:

- A novel injection formulation has been developed that combines SMM with trimethoprim and utilizes organic solvents to enhance solubility and stability, making it suitable for industrial production .

- Research into degradation methods for SMM has also been conducted, exploring photo-Fenton oxidation as a means to manage environmental impacts of antibiotic residues .

Case Studies

Several case studies highlight the effectiveness of sulfamonomethoxine sodium in clinical settings:

- A study involving the treatment of swine with mixed infections demonstrated significant recovery rates when SMM was administered alongside supportive care .

- Another investigation into its use in poultry showed improved health outcomes and reduced mortality rates associated with bacterial infections when SMM was included in the feed regimen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. One method starts with dimethyl malonate as the raw material. Under the catalysis of sodium methylate, it undergoes cyclization with methane amide, followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .

Industrial Production Methods: For industrial production, sulfamonomethoxine sodium injection is prepared using the following raw materials: sulfamonomethoxine sodium, trimethoprim, an organic solvent, injection water, and a pH regulator. The process involves dissolving sulfamonomethoxine sodium in a solvent mixture of organic solvent and injection water, ensuring stability and high product yield .

Analyse Chemischer Reaktionen

Reaktionstypen: Sulfamonomethoxin (Natrium) durchläuft verschiedene chemische Reaktionen, darunter:

Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufige Reagenzien und Bedingungen:

Substitution: Starke Nucleophile und geeignete Lösungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenverbindungen, die mit Hilfe von Flüssigchromatographie und Massenspektroskopie identifiziert wurden .

Wirkmechanismus

Sulfamonomethoxine (sodium) acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By preventing the production of folate in bacteria, it ultimately suppresses bacterial DNA replication . This inhibition of folic acid synthesis is crucial for the antimicrobial activity of sulfonamide antibiotics .

Vergleich Mit ähnlichen Verbindungen

Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.

Sulfamethazine: A sulfonamide antibiotic that also inhibits dihydropteroate synthetase.

Uniqueness: Sulfamonomethoxine (sodium) is unique due to its broad-spectrum activity against various bacteria and protozoa, its ability to penetrate the blood-brain barrier, and its relatively low toxicity . It is particularly effective in veterinary applications, making it a valuable compound in animal healthcare .

Eigenschaften

CAS-Nummer |

38006-08-5 |

|---|---|

Molekularformel |

C11H12N4NaO3S |

Molekulargewicht |

303.30 g/mol |

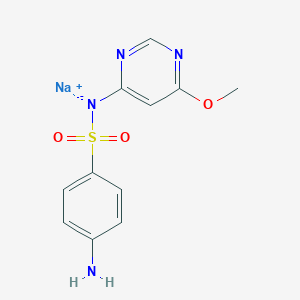

IUPAC-Name |

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)azanide |

InChI |

InChI=1S/C11H12N4O3S.Na/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15); |

InChI-Schlüssel |

APLNGTHIKMFPLN-UHFFFAOYSA-N |

SMILES |

COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Isomerische SMILES |

COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Kanonische SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |

Aussehen |

Powder |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.